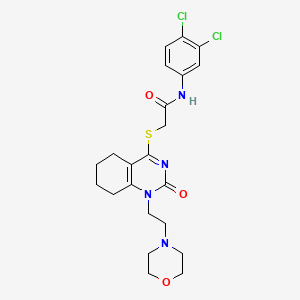

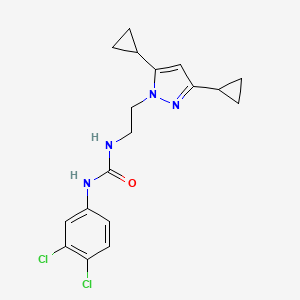

N-(3,4-dichlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound includes a hexahydroquinazolin-4-yl group attached to a morpholinoethyl group, and a dichlorophenyl group, all connected through thioacetamide linkages.Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Antihistamine Agents : Novel quinazoline derivatives have been designed and synthesized, showing significant in vivo H1-antihistaminic activity. These compounds, such as 3-(4-chlorophenyl)-2-(2-(4-substituted)-2-oxoethylthio)quinazolin-4(3H)-one, offer a protective effect against histamine-induced bronchospasm, with minimal sedation compared to chlorpheniramine maleate, suggesting potential as lead molecules for further development in antihistamine therapies (Alagarsamy et al., 2014).

Structural Aspects of Amide Derivatives : Research on amide-containing isoquinoline derivatives has revealed their capacity to form gels or crystalline solids upon treatment with different mineral acids. This property is instrumental in studying the structural aspects and properties of these compounds, contributing to the understanding of their interaction mechanisms and potential applications in materials science (Karmakar et al., 2007).

Antitumor Activity : Some novel 3-benzyl-substituted-4(3H)-quinazolinones have been synthesized and evaluated for their in vitro antitumor activity. These compounds have demonstrated broad-spectrum antitumor activity, nearly 1.5–3.0-fold more potent compared to the positive control 5-FU, highlighting their potential as antitumor agents (Al-Suwaidan et al., 2016).

Antimicrobial Agents : New quinazolines have been synthesized and characterized, showing potential as antimicrobial agents against various bacteria and fungi. These findings contribute to the search for new therapeutic options in combating microbial resistance (Desai et al., 2007).

Vibrational Spectroscopy and Molecular Docking : Studies on the structural and vibrational aspects of quinazolinone derivatives have been carried out using DFT calculations, FT-IR, and FT-Raman spectroscopy. These studies not only provide insights into the physical and chemical properties of these compounds but also explore their potential interactions with biological targets through molecular docking studies, indicating possible inhibitory activities against specific proteins (El-Azab et al., 2016).

Eigenschaften

IUPAC Name |

N-(3,4-dichlorophenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26Cl2N4O3S/c23-17-6-5-15(13-18(17)24)25-20(29)14-32-21-16-3-1-2-4-19(16)28(22(30)26-21)8-7-27-9-11-31-12-10-27/h5-6,13H,1-4,7-12,14H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEVPCMUGNQGQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26Cl2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453134.png)

![5-[4-(4-nitrophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B2453145.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2453146.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2453149.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2453154.png)

![1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-YL}ethanone hydrochloride](/img/structure/B2453156.png)